molecular formula C11H15IO2 B1338817 2-(2-Iodoethoxy)ethoxymethylbenzene CAS No. 88454-83-5

2-(2-Iodoethoxy)ethoxymethylbenzene

Cat. No.: B1338817
CAS No.: 88454-83-5
M. Wt: 306.14 g/mol
InChI Key: FOTGGLGFUDQCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodoethoxy)ethoxymethylbenzene is an organic compound with the molecular formula C13H19IO3 It is characterized by the presence of an iodoethoxy group attached to a benzene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethoxy)ethoxymethylbenzene typically involves the reaction of benzyl alcohol with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the iodoethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethoxy)ethoxymethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the iodo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of ethoxyethanol derivatives.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Ethoxyethanol derivatives.

    Substitution: Aminoethoxy or thioethoxy derivatives.

Scientific Research Applications

2-(2-Iodoethoxy)ethoxymethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways involving iodine-containing compounds.

    Medicine: Investigated for potential use in radiolabeling and imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodoethoxy)ethoxymethylbenzene involves its interaction with molecular targets through its iodoethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, thereby altering their chemical properties and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(2-Bromoethoxy)ethoxy]methyl}benzene
  • {[2-(2-Chloroethoxy)ethoxy]methyl}benzene
  • {[2-(2-Fluoroethoxy)ethoxy]methyl}benzene

Uniqueness

2-(2-Iodoethoxy)ethoxymethylbenzene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, making it more reactive in nucleophilic substitution reactions and providing unique opportunities for radiolabeling applications.

Properties

IUPAC Name

2-(2-iodoethoxy)ethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTGGLGFUDQCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523193
Record name {[2-(2-Iodoethoxy)ethoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88454-83-5
Record name {[2-(2-Iodoethoxy)ethoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodoethoxy)ethoxymethylbenzene
Reactant of Route 2
Reactant of Route 2
2-(2-Iodoethoxy)ethoxymethylbenzene
Reactant of Route 3
2-(2-Iodoethoxy)ethoxymethylbenzene
Reactant of Route 4
Reactant of Route 4
2-(2-Iodoethoxy)ethoxymethylbenzene
Reactant of Route 5
Reactant of Route 5
2-(2-Iodoethoxy)ethoxymethylbenzene
Reactant of Route 6
2-(2-Iodoethoxy)ethoxymethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.